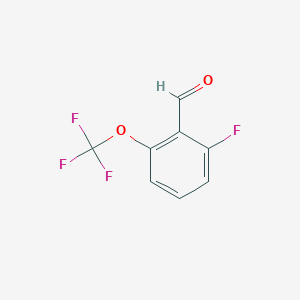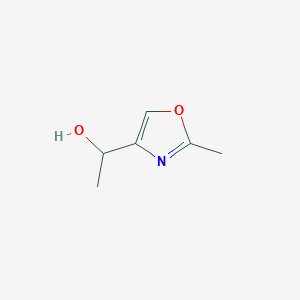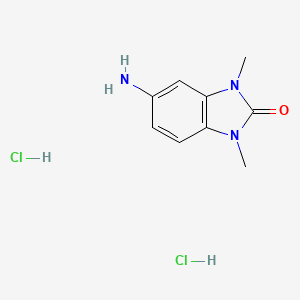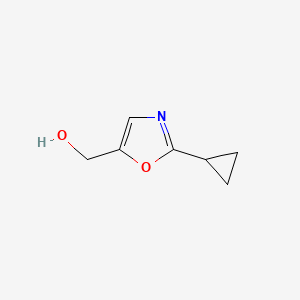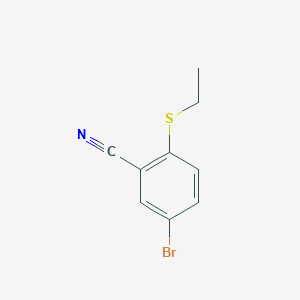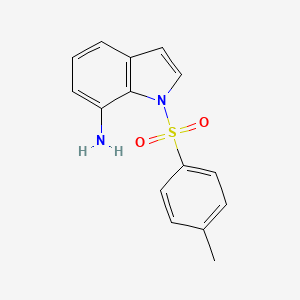
1-甲苯磺酰基-1H-吲哚-7-胺
描述
1-Tosyl-1H-indol-7-amine is a compound that belongs to the indole family, which is a significant class of heterocycles found in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists .
科学研究应用
1-Tosyl-1H-indol-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
1-Tosyl-1H-indol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-Tosyl-1H-indol-7-amine, have been shown to interact with enzymes involved in cell signaling pathways and metabolic processes . These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
1-Tosyl-1H-indol-7-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, 1-Tosyl-1H-indol-7-amine may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-Tosyl-1H-indol-7-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and proteins, altering their conformation and activity . Such interactions can result in the inhibition of enzyme activity, thereby blocking specific biochemical pathways, or activation, leading to the enhancement of certain cellular processes. Additionally, 1-Tosyl-1H-indol-7-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Tosyl-1H-indol-7-amine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including 1-Tosyl-1H-indol-7-amine, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in sustained changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Tosyl-1H-indol-7-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
1-Tosyl-1H-indol-7-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, 1-Tosyl-1H-indol-7-amine may influence the activity of key metabolic enzymes, thereby modulating the overall metabolic pathways in which it is involved.
Transport and Distribution
The transport and distribution of 1-Tosyl-1H-indol-7-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, 1-Tosyl-1H-indol-7-amine can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its overall distribution within the tissues.
Subcellular Localization
1-Tosyl-1H-indol-7-amine exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they interact with nuclear proteins and influence gene expression. Additionally, 1-Tosyl-1H-indol-7-amine may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.
准备方法
The synthesis of 1-Tosyl-1H-indol-7-amine can be achieved through several methods. One common approach involves the use of palladium/norbornene-cocatalyzed regioselective alkylation of nitrogen-containing heterocycles . Another method includes the gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, which enables the preparation of various indole derivatives . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yields and purity.
化学反应分析
1-Tosyl-1H-indol-7-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carbaldehydes, while reduction can produce indolines .
作用机制
The mechanism of action of 1-Tosyl-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.
相似化合物的比较
1-Tosyl-1H-indol-7-amine can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid found in proteins.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carbaldehyde: A common oxidation product of indole derivatives.
The uniqueness of 1-Tosyl-1H-indol-7-amine lies in its tosyl group, which can influence its reactivity and biological activity compared to other indole derivatives .
属性
IUPAC Name |
1-(4-methylphenyl)sulfonylindol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-5-7-13(8-6-11)20(18,19)17-10-9-12-3-2-4-14(16)15(12)17/h2-10H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKZNGUPFWPPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252517 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396762-15-4 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


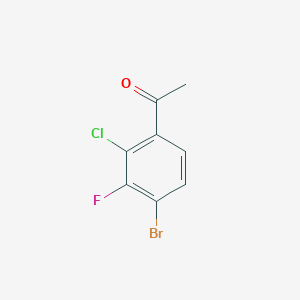
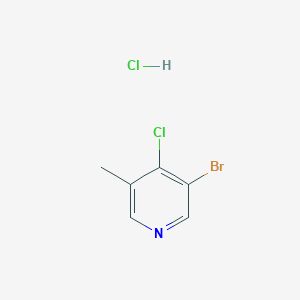
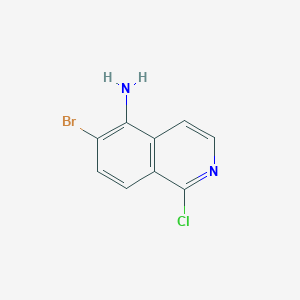
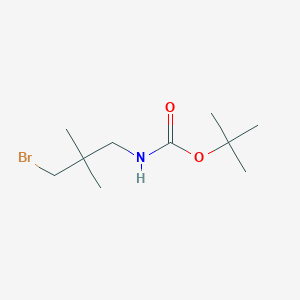

![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1381651.png)
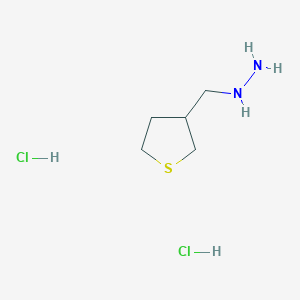
![2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1381653.png)
